molecular formula C6H7BrN2 B6191471 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole CAS No. 2680530-98-5

1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No. B6191471
CAS RN: 2680530-98-5
M. Wt: 187
InChI Key:
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Description

1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole, also known as 1-bromo-3-methyl-1H-pyrrolo[1,2-c]imidazole, is an organobromine compound with a pyrrolo[1,2-c]imidazole core. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. This compound is used in a variety of scientific applications, including synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, including pyrrolo[1,2-c]imidazol-3-ones and pyrrolo[1,2-c]imidazol-5-ones. It has also been used in the synthesis of 1,2,3-triazole derivatives and as a reagent in the synthesis of 1,2,3-triazole-containing compounds. In addition, this compound has been used in the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines.

Mechanism of Action

1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole acts as a Lewis acid, forming a stable complex with a Lewis base. This complex is then able to react with other molecules, resulting in the formation of a new molecule. The reaction of this compound with a Lewis base is a nucleophilic substitution reaction, in which the bromine atom is replaced by the Lewis base.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. Therefore, it is not known whether it has any effect on the human body.

Advantages and Limitations for Lab Experiments

1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Furthermore, it is stable at room temperature and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of future directions that could be explored with 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole. These include further research into its synthesis, its mechanism of action, and its potential biochemical and physiological effects. In addition, this compound could be used as a building block for the synthesis of a variety of heterocyclic compounds. Furthermore, its potential applications in materials science, such as its use in the synthesis of polymers, could be explored. Finally, this compound could be used as a reagent in the synthesis of 1,2,3-triazole-containing compounds.

Synthesis Methods

1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can be synthesized in two main ways. The first method involves the reaction of 3-methyl-1H-pyrrolo[1,2-c]imidazole with bromine in an aqueous solution. This reaction is carried out at room temperature and yields this compound as a white solid. The second method involves the reaction of 3-methyl-1H-pyrrolo[1,2-c]imidazole with sodium bromide in an aqueous solution. This reaction is carried out at room temperature and yields this compound as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves the bromination of 5H,6H,7H-pyrrolo[1,2-c]imidazole. This can be achieved by using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The reaction can be carried out under mild conditions to prevent over-bromination and the formation of unwanted by-products.", "Starting Materials": ["5H,6H,7H-pyrrolo[1,2-c]imidazole", "Brominating agent (e.g. NBS or bromine)", "Solvent (e.g. dichloromethane, chloroform)"], "Reaction": ["Dissolve 5H,6H,7H-pyrrolo[1,2-c]imidazole in a suitable solvent (e.g. dichloromethane, chloroform)", "Add the brominating agent (e.g. NBS or bromine) to the reaction mixture", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate) to remove excess brominating agent", "Extract the product using a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization to obtain 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole as a white solid."] }

CAS RN

2680530-98-5

Molecular Formula

C6H7BrN2

Molecular Weight

187

Purity

95

Origin of Product

United States

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